1-Pentyn-3-ol, 3-methyl-, allophanate

Description

Overview of Allophanate (B1242929) Functional Group Reactivity and Significance in Organic and Polymer Chemistry

Allophanates are derivatives of urea (B33335), formed by the reaction of an isocyanate with a urethane (B1682113). ebrary.net This reaction introduces a branch point in polymer chains, significantly influencing the material's properties. The formation of allophanate linkages is a key side reaction in polyurethane chemistry, often occurring at elevated temperatures (above 110-150 °C) when excess isocyanate is present. ebrary.netresearchgate.net While sometimes considered an unintended byproduct, the deliberate formation of allophanates is a strategic approach in polymer science to introduce crosslinking, thereby enhancing the stiffness and tensile properties of polyurethane materials. ebrary.netresearchgate.net

The reactivity of the allophanate bond is notable for its thermal reversibility. ebrary.net At temperatures above 100-150 °C, the allophanate linkage can revert to the original urethane and a free isocyanate group. ebrary.net This characteristic allows for the processing of crosslinked polymers at high temperatures without negatively impacting their final properties after cooling. ebrary.net The gradual formation of allophanates over time, even after initial polymerization, can contribute to the post-curing and maturation of polyurethane properties. ebrary.net In addition to their role in polymer structure, allophanates can be synthesized from isocyanate derivatives other than urethanes, such as through the ring-opening of uretdiones or from oxadiazinetriones. google.com The reaction of urethane groups with monoisocyanates to form allophanates has been developed as a method to lower the viscosity of urethane-containing compositions, which is particularly useful for coatings, adhesives, and sealants. google.com

Importance of Alkynyl Alcohols as Synthetic Precursors in Advanced Chemical Synthesis

Alkynyl alcohols, particularly propargylic alcohols, are versatile and highly important precursors in advanced chemical synthesis. Their unique structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations. They serve as fundamental building blocks for constructing complex molecular architectures found in pharmaceuticals and bioactive molecules. acs.orgacs.org

The synthesis of alkynyl alcohols can be achieved through various methods, most notably the alkynylation of aldehydes and ketones, which involves the addition of a terminal alkyne to a carbonyl group. rsc.orgorganic-chemistry.org This can be accomplished using organometallic reagents, such as alkynylzinc compounds, often in the presence of chiral catalysts to produce optically active alcohols with high enantioselectivity. rsc.orgorganic-chemistry.org

Once formed, alkynyl alcohols can undergo numerous reactions. They are precursors for:

β-Alkynyl Ketones : A palladium-catalyzed intramolecular 1,3-alkynyl migration of allylic alcohols provides an atom-economical route to these important compounds. acs.orgacs.org

α-Methylene Cyclic Carbonates : Reaction with carbon dioxide offers a green chemistry approach to synthesizing these valuable intermediates. sigmaaldrich.com

Functionalized Amino Acid Precursors : Alkynyl alcohols can be incorporated into building blocks for the synthesis of non-natural amino acids. researchgate.net

Polymer Synthesis : The hydroxyl group can act as an initiator for ring-opening polymerizations, leading to polymers with terminal alkyne groups that are available for further modification. sigmaaldrich.com

The specific precursor to the title compound, 3-Methyl-1-pentyn-3-ol (B165628), is a tertiary propargyl alcohol used as a reactant in the synthesis of CDK inhibitors and as an initiator for creating propargyl-terminated polylactide. sigmaaldrich.com

Establishing the Academic Research Context of 1-Pentyn-3-ol, 3-methyl-, allophanate

Direct academic research specifically focused on "this compound" is not extensively documented in prominent chemical literature. Its academic context is therefore established by understanding the well-documented chemistry of its two primary components: the allophanate functional group and the tertiary alkynyl alcohol, 3-methyl-1-pentyn-3-ol.

The structure implies its synthesis via the reaction of 3-methyl-1-pentyn-3-ol with an isocyanate to first form a urethane, followed by a subsequent reaction with another molecule of isocyanate to yield the allophanate. The properties and potential reactivity of this compound can be inferred from the established principles of its constituent parts. The allophanate linkage would be expected to exhibit thermal reversibility, and the terminal alkyne of the pentynol moiety would be available for a variety of coupling and addition reactions characteristic of alkynes.

The precursor alcohol, 3-methyl-1-pentyn-3-ol, is a commercially available and well-characterized compound. sigmaaldrich.comnist.govchemeo.com Its physical and chemical properties provide a baseline for understanding the steric and electronic environment of the allophanate ester.

Table 1: Physical and Chemical Properties of 3-Methyl-1-pentyn-3-ol

| Property | Value |

| CAS Number | 77-75-8 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 121-122 °C |

| Density | 0.866 g/mL at 25 °C |

| Refractive Index | n20/D 1.431 |

| Vapor Pressure | 6.5 mmHg (20 °C) |

| IUPAC Name | 3-methylpent-1-yn-3-ol |

Data sourced from references sigmaaldrich.comnist.govchemeo.com

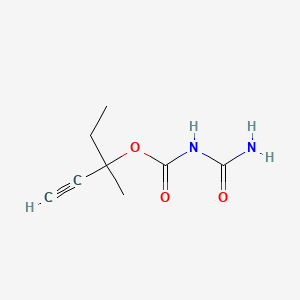

Structure

3D Structure

Properties

CAS No. |

77967-00-1 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-methylpent-1-yn-3-yl N-carbamoylcarbamate |

InChI |

InChI=1S/C8H12N2O3/c1-4-8(3,5-2)13-7(12)10-6(9)11/h1H,5H2,2-3H3,(H3,9,10,11,12) |

InChI Key |

STYRAZKNETZDFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)OC(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Strategies for 1 Pentyn 3 Ol, 3 Methyl , Allophanate

Synthesis of the 3-Methyl-1-pentyn-3-ol (B165628) Precursor

The precursor, 3-Methyl-1-pentyn-3-ol, is a tertiary acetylenic alcohol. Its synthesis is most commonly achieved through the alkynylation of a carbonyl compound, a class of reactions with significant industrial applications.

Acetylenic Carbinol Synthesis via Alkynylation of Carbonyl Compounds

The formation of 3-Methyl-1-pentyn-3-ol is a classic example of the addition of a metal acetylide to a ketone. In this case, acetylene (B1199291) is reacted with methyl ethyl ketone. This reaction, often a variant of the Favorskii reaction, proceeds via the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon of the ketone.

The general reaction is as follows:

HC≡CH + CH₃C(O)CH₂CH₃ → CH≡C-C(OH)(CH₃)CH₂CH₃

This process involves the in-situ formation of a metal acetylide, typically with an alkali or alkaline earth metal, which then acts as the potent nucleophile. Common bases used to deprotonate acetylene include sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) in a suitable solvent. The choice of base and solvent is critical to the reaction's success, influencing both the rate of reaction and the prevalence of side reactions.

The reaction mechanism begins with the deprotonation of acetylene to form the acetylide anion. This is followed by the nucleophilic addition of the acetylide to the carbonyl carbon of methyl ethyl ketone, leading to the formation of an alkoxide intermediate. Finally, protonation of the alkoxide, typically during a workup step with a weak acid, yields the desired tertiary alcohol, 3-Methyl-1-pentyn-3-ol.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of 3-Methyl-1-pentyn-3-ol necessitates careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Catalyst and Solvent System: The selection of the base and solvent system is paramount. While strong bases like sodium amide are effective, the use of potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to be an efficient catalytic system for the ethynylation of ketones. The use of phase-transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of the hydroxide ion into the organic phase.

Temperature Control: The ethynylation reaction is typically exothermic. Therefore, maintaining a controlled temperature is crucial to prevent side reactions, such as the polymerization of acetylene or aldol (B89426) condensation of the ketone. Running the reaction at low temperatures, often between 0 and 10°C, is generally preferred to maximize the yield of the desired product.

Molar Ratio of Reactants: The stoichiometry of acetylene to methyl ethyl ketone can influence the product distribution. An excess of acetylene is often used to ensure complete conversion of the ketone and to suppress potential side reactions. However, an excessive amount of acetylene can lead to safety concerns and complicate the purification process.

Purification: After the reaction is complete, the product is typically isolated by extraction and then purified by distillation. The purity of the final product can be assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Potassium Hydroxide (KOH) | Effective and relatively safe base for generating the acetylide anion. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that enhances the nucleophilicity of the acetylide. |

| Temperature | 0 - 10°C | Minimizes side reactions and improves selectivity for the desired product. |

| Reactant Ratio | Excess Acetylene | Drives the reaction to completion and reduces ketone-related side products. |

| Purification | Distillation | Effective method for separating the product from unreacted starting materials and byproducts. |

Allophanate (B1242929) Formation: Reaction Kinetics and Thermodynamics

Allophanates are formed by the reaction of an isocyanate with a urethane (B1682113). In the context of synthesizing 1-Pentyn-3-ol, 3-methyl-, allophanate, the precursor alcohol first reacts with a diisocyanate to form a urethane intermediate, which then further reacts with another isocyanate molecule to yield the allophanate.

Mechanistic Pathways of Urethane-Isocyanate Reaction Leading to Allophanates

The formation of an allophanate is a reversible addition reaction. The initial step is the formation of a urethane linkage through the reaction of the hydroxyl group of 3-Methyl-1-pentyn-3-ol with an isocyanate group.

R-NCO + HO-R' → R-NH-C(O)O-R' (Urethane)

The subsequent reaction involves the addition of another isocyanate molecule to the N-H bond of the newly formed urethane group. This reaction is generally slower than the initial urethane formation because the proton on the nitrogen of the urethane is less acidic than the proton of the alcohol.

R-NH-C(O)O-R' + R-NCO ⇌ R-N(C(O)NHR)-C(O)O-R' (Allophanate)

The reaction is believed to proceed through a nucleophilic attack of the nitrogen atom of the urethane on the electrophilic carbon atom of the isocyanate. The stability of the resulting allophanate bond is temperature-dependent. At elevated temperatures (typically above 120-150°C), the allophanate linkage can dissociate back into the urethane and isocyanate. This thermal reversibility is a key characteristic of allophanate chemistry.

Influence of Catalytic Systems on Allophanate Bond Formation

The formation of allophanates is often slow at moderate temperatures and typically requires catalysis. Various catalysts can be employed to promote this reaction, with the choice of catalyst influencing both the reaction rate and the selectivity towards allophanate formation over other potential side reactions, such as isocyanurate formation (trimerization of the isocyanate).

Commonly used catalysts include:

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and bismuth-based catalysts are highly effective in promoting both urethane and allophanate formation.

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, although they may also promote the isocyanurate trimerization reaction, especially at higher temperatures.

Metal Carboxylates: Zinc and zirconium carboxylates have been investigated as catalysts for allophanate formation, sometimes offering improved selectivity compared to tin-based catalysts.

The catalytic activity is generally believed to involve the formation of a complex between the catalyst and the reactants, which lowers the activation energy of the reaction. The choice of catalyst can significantly impact the temperature at which allophanate formation occurs and the equilibrium position of the reversible reaction.

| Catalyst Type | Examples | General Observations |

| Organotin | Dibutyltin dilaurate (DBTDL) | High activity for both urethane and allophanate formation. |

| Bismuth-based | Bismuth neodecanoate | Often used as a less toxic alternative to tin catalysts. |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Can promote isocyanurate formation as a side reaction. |

| Metal Carboxylates | Zinc octoate, Zirconium octoate | Can offer improved selectivity for allophanate formation. |

Role of Reactant Stoichiometry (NCO/OH Ratios) and Reaction Temperature in Allophanate Yield and Selectivity

The yield and selectivity of allophanate formation are critically dependent on the stoichiometry of the reactants, specifically the ratio of isocyanate (NCO) groups to hydroxyl (OH) groups, and the reaction temperature.

NCO/OH Ratio: A stoichiometric excess of isocyanate (NCO/OH > 1) is a prerequisite for allophanate formation. After the initial reaction of the hydroxyl groups to form urethanes, the excess isocyanate is available to react with the N-H protons of the urethane linkages. Increasing the NCO/OH ratio generally leads to a higher yield of allophanates. However, excessively high ratios can favor the formation of isocyanurate trimers, especially in the presence of certain catalysts and at elevated temperatures.

Reaction Temperature: Temperature plays a dual role in allophanate formation. Initially, increasing the temperature will increase the rate of the reaction. However, due to the reversible nature of the allophanate bond, at higher temperatures (e.g., >150°C), the equilibrium will shift back towards the urethane and isocyanate, leading to a decrease in the net allophanate yield. Therefore, there is an optimal temperature range for maximizing the allophanate concentration, which is also dependent on the catalyst used. The formation of allophanate groups is often observed in the temperature range of 100-125°C.

| NCO/OH Ratio | Reaction Temperature | Expected Outcome |

| 1:1 | Moderate | Primarily urethane formation; minimal allophanate. |

| > 1:1 | Moderate (e.g., 50-100°C) | Increased allophanate formation with increasing ratio. |

| > 1:1 | High (e.g., >120°C) | Potential for both allophanate formation and reversion; increased risk of isocyanurate formation. |

By carefully controlling the catalyst system, NCO/OH ratio, and temperature profile, the synthesis of this compound can be optimized to achieve a high yield of the desired product with minimal side reactions.

Directed Synthesis and Derivatization of this compound

The synthesis of this compound is achieved through the targeted reaction of its precursor alcohol, 3-Methyl-1-pentyn-3-ol. This process involves the formation of an allophanate ester, a derivative of allophanic acid.

Allophanate Esterification of 3-Methyl-1-pentyn-3-ol

The formation of this compound from the parent alcohol, 3-Methyl-1-pentyn-3-ol, follows a sequential reaction pathway initiated by the reaction of the alcohol with an isocyanate. The first step is the formation of a urethane (or carbamate) intermediate. This reaction is a well-established method for creating the urethane linkage. nih.govgoogle.com

Urethane Formation: 3-Methyl-1-pentyn-3-ol reacts with an isocyanate (R-N=C=O) to form the corresponding urethane intermediate.

Allophanate Formation: The newly formed urethane then reacts with a second molecule of isocyanate. The isocyanate inserts into the N-H bond of the urethane group, resulting in the final allophanate product. researchgate.net

An excess of the isocyanate reactant is often necessary to drive the reaction towards allophanate formation. nih.govresearchgate.net The reaction is typically facilitated by catalysts to proceed at a reasonable rate. google.com

Reaction Scheme:

Synthetic Routes to Allophanate Esters of Acetylenic Alcohols

The synthesis of allophanate esters from acetylenic alcohols is not limited to a single method. Various strategies have been developed to achieve this transformation, primarily revolving around the reaction of an alcohol with an isocyanate.

Organic isocyanates react with alcohols in a sequence to produce carbamates and subsequently allophanates. rsc.org The reaction conditions, particularly the reactant ratio and the catalyst employed, are critical in determining the final product distribution. rsc.org For instance, at equimolar ratios of isocyanate to alcohol, the carbamate (B1207046) is the predominant product, especially with common catalysts like tertiary amines. rsc.org To favor allophanate formation, an excess of the isocyanate is generally used. researchgate.net

An alternative route involves the use of p-nitrophenyl carbamates to react with alcohols, which can also lead to the formation of allophanate-derived structures. nih.gov The choice of catalyst plays a significant role in directing the reaction pathway. While catalysts like tin carboxylates and tertiary amines tend to favor carbamate formation, other catalysts can promote the subsequent reaction to form allophanates and even isocyanurates. rsc.org

| Synthetic Route | Reactants | Key Conditions | Primary Product |

| Direct Isocyanate Addition | Acetylenic Alcohol, Isocyanate | Equimolar reactant ratio | Carbamate |

| Allophanate Synthesis | Acetylenic Alcohol, Isocyanate | Excess Isocyanate, Specific Catalysts | Allophanate |

| Carbamate-based Route | Acetylenic Alcohol, p-Nitrophenyl Carbamate | Optimized conditions | Allophanate |

Investigation of Side Reactions and By-product Formation During Synthesis

The synthesis of allophanates is often accompanied by several potential side reactions, leading to the formation of various by-products. The extent of these side reactions is highly dependent on the process conditions, such as temperature, catalyst type, and the stoichiometric ratio of the reactants. researchgate.net

A primary competing reaction is the trimerization of the isocyanate to form a stable six-membered ring known as an isocyanurate. researchgate.netrsc.org This reaction is particularly favored by certain base catalysts and at high isocyanate concentrations. rsc.org

Other potential side reactions include:

Biuret Formation: The allophanate can be considered an analogue of biuret. Similar reactions can occur with urea (B33335) impurities. researchgate.net

Carbodiimide Formation: Two isocyanate molecules can react to form a carbodiimide, releasing carbon dioxide. researchgate.net

Uretdione Formation: This involves the dimerization of two isocyanate molecules. researchgate.net

Urea Formation: The presence of trace amounts of water can lead to the reaction of isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage. researchgate.net

The partitioning of reaction products is heavily influenced by the nature of the catalyst. rsc.org For example, with catalysts such as aminals or alkoxide anions, the formation of isocyanurate can become the main reaction pathway. rsc.org In contrast, tertiary amines tend to favor carbamate formation. rsc.org Theoretical studies have explored the mechanisms of urethane and allophanate formation, suggesting that allophanate can act as an intermediate in a two-step mechanism for urethane formation when isocyanate is in excess. nih.govresearchgate.net

| Side Product | Formation Reaction | Contributing Factors |

| Isocyanurate | Trimerization of three isocyanate molecules. researchgate.net | High isocyanate concentration, specific base catalysts. rsc.org |

| Urea | Reaction of isocyanate with water to form an amine, which then reacts with another isocyanate. researchgate.net | Presence of water in the reaction mixture. researchgate.net |

| Carbodiimide | Reaction of two isocyanate molecules with the release of CO2. researchgate.net | Specific reaction conditions and catalysts. |

| Uretdione | Dimerization of two isocyanate molecules. researchgate.net | Specific reaction conditions. |

Chemical Transformations and Reactivity of 1 Pentyn 3 Ol, 3 Methyl , Allophanate

Reactivity of the Allophanate (B1242929) Moiety

The allophanate linkage, formed from the reaction of a urethane (B1682113) with an isocyanate, possesses a unique set of reactive characteristics, including thermal instability and susceptibility to hydrolysis.

The allophanate bond is known for its thermal lability. ebrary.net At elevated temperatures, typically in the range of 150°C to 350°C, the allophanate linkage can undergo reversible dissociation. google.com This process can proceed in stages. Initially, the allophanate may revert to the parent urethane and a free isocyanate. ebrary.netresearchgate.net Further heating can lead to the dissociation of the intermediate urethane back to the original alcohol and another isocyanate molecule. google.com

For 1-Pentyn-3-ol, 3-methyl-, allophanate, this thermal dissociation would be expected to yield 3-methyl-1-pentyn-3-ol (B165628) and isocyanate as the ultimate products, passing through a urethane intermediate. ebrary.netgoogle.com The specific temperatures for these transformations can be influenced by pressure and the presence of catalysts. google.com This thermal reversibility is a key characteristic of allophanate chemistry. researchgate.net The formation of allophanates is often considered a side reaction in polyurethane synthesis, especially at temperatures above 110-120°C. researchgate.net

| Reactant | Condition | Intermediate Products | Final Products | Reference |

|---|---|---|---|---|

| This compound | Heating (150-350°C) | Urethane of 3-methyl-1-pentyn-3-ol + Isocyanate | 3-methyl-1-pentyn-3-ol + 2 Isocyanate molecules | ebrary.netgoogle.com |

The allophanate linkage is susceptible to hydrolysis. In biological systems, enzymes known as allophanate hydrolases catalyze the conversion of allophanate to ammonium (B1175870) and carbon dioxide. nih.govresearchgate.net This enzymatic pathway is crucial for the utilization of urea (B33335) as a nitrogen source in many organisms and is also involved in the degradation of s-triazine herbicides. nih.govresearchgate.net

Chemically, hydrolysis can also occur, particularly under conditions that favor the breakdown of isocyanate-derived compounds. The presence of water can lead to the degradation of the allophanate structure. google.com The stability can be influenced by factors such as pH, temperature, and the presence of catalysts. acs.org The degradation of the allophanate moiety in this compound would likely proceed through cleavage of the C-N bonds, ultimately releasing the parent alcohol, carbon dioxide, and amine or ammonia (B1221849) derivatives, depending on the specific conditions.

The allophanate group contains N-H protons attached to nitrogen atoms. The hydrogen on the urethane nitrogen is sufficiently acidic to react with an isocyanate to form the allophanate linkage, indicating its chemical activity. ebrary.net This inherent acidity implies that the N-H protons can be removed by a suitable base. Deprotonation would generate a nucleophilic nitrogen anion. This anion could then, in principle, participate in further derivatization reactions, such as alkylation or acylation, allowing for the introduction of new functional groups onto the allophanate backbone. While this reactivity is fundamental to amides and urethanes, specific studies on the derivatization of the this compound N-H are not widely documented, but the potential exists based on general chemical principles.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group is a versatile functional handle for a wide array of powerful synthetic transformations, most notably cycloadditions and metal-catalyzed coupling reactions.

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry". nih.govwikipedia.org The CuAAC reaction is known for its high efficiency, mild reaction conditions, regiospecificity (yielding the 1,4-disubstituted 1,2,3-triazole isomer exclusively), and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org

This reaction provides a robust method for conjugating the this compound molecule to other molecules containing an azide (B81097) group, such as biomolecules, polymers, or fluorescent labels, through the formation of a stable triazole linkage. nih.govinterchim.fr

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | nih.govwikipedia.org |

| This compound | Azido-functionalized Polymer | Cu(I) source | Polymer Conjugate | nih.gov |

| This compound | Azido-functionalized Fluorophore | Cu(I) source | Fluorescently Labeled Conjugate | interchim.fr |

The terminal C(sp)-H bond of the alkyne is reactive in numerous metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgnih.gov It is a highly reliable method for forming sp-sp² C-C bonds and would allow for the direct attachment of aryl or vinyl substituents to the alkyne terminus of the molecule. nih.govorganic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The terminal alkyne of this compound can be converted in situ into an alkynylzinc derivative, which can then be coupled with a variety of aryl or vinyl electrophiles. organic-chemistry.org

Heck Coupling: While the classic Heck reaction couples alkenes with aryl or vinyl halides, related processes can involve alkynes. organic-chemistry.orgwikipedia.org Reductive Heck-type reactions, for example, can couple alkynes with various partners to form new C-C bonds. nih.gov

Other Couplings: The terminal alkyne can also participate in other coupling reactions, such as homo-coupling (e.g., Glaser or Hay coupling) to form 1,3-diynes, and various other palladium-catalyzed transformations that proceed through metal carbene intermediates. diva-portal.orgrsc.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd complex (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | Aryl/Vinyl-substituted Alkyne | wikipedia.orgnih.gov |

| Negishi Coupling | Aryl/Vinyl Halide or Triflates | Pd or Ni complex (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted Alkyne | wikipedia.orgorganic-chemistry.org |

| Heck-type Coupling | Alkenes, Aryl Halides | Pd complex | Conjugated Enynes or other coupled products | nih.govrsc.org |

| Glaser-Hay Coupling | Another Terminal Alkyne (itself) | Cu salt (e.g., CuCl) + Oxidant (O₂) | Symmetrical 1,3-Diyne (dimer) | nih.govdiva-portal.org |

Oligomerization and Polymerization Behavior

No studies detailing the oligomerization or polymerization of this compound have been identified. The propensity of this molecule to form dimers, trimers, or higher-order polymers, as well as the conditions that might facilitate such reactions, remain undocumented in the reviewed sources. Consequently, no data on reaction mechanisms, catalyst systems, or the properties of any resulting polymeric materials can be provided.

Stereochemical Aspects of Reactions Involving this compound

There is a lack of available research concerning the stereochemical outcomes of reactions in which this compound is a reactant. The chiral center at the 3-position of the pentynol backbone suggests that its reactions could exhibit stereoselectivity or stereospecificity. However, no experimental data or theoretical studies were found to confirm or describe these aspects. Information regarding the influence of the allophanate group on the stereochemical course of reactions, or the synthesis of specific stereoisomers, is not present in the currently accessible literature.

Advanced Characterization Techniques for Allophanate Containing Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including complex structures like allophanates. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons and their immediate electronic surroundings within the "1-Pentyn-3-ol, 3-methyl-, allophanate" molecule. The chemical shift (δ) of each proton signal is indicative of its local environment, while signal splitting (multiplicity) reveals information about neighboring protons.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the different proton-containing groups:

N-H Protons: The two protons of the allophanate's N-H groups are expected to appear as separate signals in the downfield region of the spectrum, typically between δ 7.0 and 11.0 ppm. Their exact chemical shift can be influenced by solvent, temperature, and hydrogen bonding. rsc.org

Alkynyl Proton (-C≡C-H): The terminal proton on the alkyne group is highly characteristic and typically resonates in a specific region, approximately δ 2.0-3.0 ppm.

Methyl Protons (-CH₃): The molecule contains two types of methyl groups: the one attached to the tertiary carbon bearing the alcohol-derived group and the one on the pentynyl chain. These would likely appear as singlets or multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm.

Methylene (B1212753) Protons (-CH₂-): The methylene protons of the pentynyl group would also be found in the upfield region, with their chemical shift and multiplicity determined by the adjacent groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pentyn-3-ol, 3-methyl-, allophanate (B1242929) Interactive data table. Click on column headers to sort.

| Functional Group | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Allophanate N-H | 7.0 - 11.0 | Singlet (broad) |

| Alkynyl C-H | 2.0 - 3.0 | Singlet or Triplet |

| -O-C-CH ₃ | 1.2 - 1.8 | Singlet |

| -C-CH ₂-CH₃ | 1.5 - 2.5 | Quartet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and can vary based on solvent and other experimental conditions. illinois.edunih.govepfl.ch

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. For "this compound," this technique is particularly crucial for identifying the carbonyl carbons of the allophanate group and the sp-hybridized carbons of the alkyne function.

Key signals in the ¹³C NMR spectrum would include:

Allophanate Carbonyls (C=O): The allophanate structure contains two distinct carbonyl carbons. These carbons are deshielded and are expected to resonate far downfield. Literature suggests that allophanate carbonyl signals may appear around δ 151 ppm and δ 155 ppm. researchgate.net The urethane (B1682113) carbonyl, a related structure, typically appears around δ 153.8 ppm. rsc.org

Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the terminal alkyne group are characteristic. They typically appear in the range of δ 65-90 ppm. The terminal carbon (≡C-H) usually resonates at a slightly lower chemical shift than the internal carbon (-C≡).

Tertiary Carbon (-O-C(CH₃)-): The carbon atom bonded to the oxygen of the original alcohol is also a key indicator, expected to appear in the δ 60-80 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons Interactive data table. Click on column headers to sort.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Allophanate Carbonyls (N-CO-N-CO) | 150 - 156 |

| Internal Alkyne (-C ≡CH) | 75 - 90 |

| Terminal Alkyne (-C≡C H) | 65 - 80 |

| Tertiary Alkoxy (-O-C -) | 60 - 80 |

Note: These are approximate ranges and can be influenced by the specific molecular structure and analytical conditions. rsc.orgresearchgate.nettue.nl

For unambiguous assignment of all proton and carbon signals, especially in complex oligomeric or polymeric systems, multi-dimensional NMR techniques are indispensable. iupac.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, helping to map out the connectivity of proton-bearing fragments within the molecule. For instance, it could confirm the coupling between the methylene and methyl protons of the ethyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (like the carbonyls) and for piecing together different molecular fragments by observing long-range couplings, for example, from the N-H protons to the carbonyl carbons. researchgate.net

These multi-dimensional experiments provide a complete and verified picture of the molecular structure, confirming the formation of the allophanate linkage to the 3-methyl-1-pentyn-3-ol (B165628) moiety. iupac.orgpolymersynergies.netdiva-portal.org

When "this compound" is used as a monomer or cross-linker to form a polymer network, the resulting material is often insoluble and intractable, making traditional solution-state NMR impossible. In these cases, solid-state NMR (ssNMR) is a powerful technique for characterizing the network structure. nih.gov

Solid-state NMR can provide information on:

Crosslink Density: Techniques like ¹H multiple-quantum (MQ) NMR can probe the dynamics of the polymer chains. The residual dipolar coupling, an observable in these experiments, is related to the degree of motional restriction on the polymer segments between crosslinks, thus providing a quantitative measure of crosslink density. researchgate.net

Structural Heterogeneity: ssNMR can distinguish between different chemical environments in the solid state. For example, in a polyurethane/allophanate network, it can differentiate between rigid segments involved in crosslinks and more mobile chain segments.

Identification of Crosslinking Sites: Using techniques like ¹³C or ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to identify the specific functional groups that have reacted to form the network. For instance, ¹⁵N ssNMR is exceptionally useful for distinguishing between urethane, allophanate, biuret, and urea (B33335) nitrogens in complex isocyanate-based polymer networks, providing a detailed picture of the various side reactions and crosslinks that have occurred. polymersynergies.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification and for monitoring chemical reactions. rsc.org

The structure of "this compound" contains several distinct functional groups, each with characteristic absorption bands in the IR spectrum and scattering bands in the Raman spectrum. nih.gov

Allophanate Group: The allophanate linkage is characterized by two carbonyl groups and two N-H bonds.

C=O Stretching: The coupled symmetric and asymmetric stretching vibrations of the two carbonyl groups give rise to strong and distinct bands in the IR spectrum. Theoretical calculations and experimental data place these absorptions around 1760 cm⁻¹ and 1715 cm⁻¹. nih.gov The higher frequency band is often associated with the carbonyl adjacent to the alkoxy group.

N-H Stretching: The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. nih.gov

Other Vibrations: Complex vibrations involving C-N stretching and N-H bending also occur, often in the 1500-1540 cm⁻¹ (Amide II region, similar to urethanes) and 1200-1370 cm⁻¹ regions. nih.govspectroscopyonline.com

Urethane Group: As allophanates are formed from urethanes, their spectra share similarities. The urethane C=O stretch is a strong band typically found between 1730-1705 cm⁻¹. spectroscopyonline.comrsc.org The N-H stretch is in a similar position to the allophanate, and the C-N stretch/N-H bend (Amide II) is prominent around 1530 cm⁻¹. spectroscopyonline.com

Alkyne Group: The terminal alkyne is readily identified by two key vibrations.

≡C-H Stretching: This vibration gives a sharp, strong, and highly characteristic band in the IR spectrum, typically appearing around 3300 cm⁻¹. libretexts.orgvscht.cz

C≡C Stretching: The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum, from 2100-2260 cm⁻¹. libretexts.org This band is often weak in the IR spectrum for symmetrical alkynes but is typically very strong and sharp in the Raman spectrum, making Raman spectroscopy a superior technique for its identification. horiba.com

Table 3: Key Vibrational Spectroscopy Bands for Functional Group Identification Interactive data table. Click on column headers to sort.

| Functional Group | Vibration Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Allophanate | Asymmetric C=O Stretch | ~1760 (Strong) | Possible |

| Symmetric C=O Stretch | ~1715 (Strong) | Possible | |

| N-H Stretch | 3300 - 3500 (Moderate) | Weak | |

| C-N Stretch / N-H Bend | 1500 - 1540 (Moderate) | Possible | |

| Urethane | C=O Stretch | 1705 - 1730 (Strong) | Possible spectroscopyonline.com |

| N-H Stretch | 3300 - 3400 (Moderate) | Weak | |

| C-N Stretch / N-H Bend | 1520 - 1540 (Moderate) | Possible | |

| Alkyne | ≡C-H Stretch | ~3300 (Strong, Sharp) | Moderate |

Note: The intensity of Raman signals can vary significantly. The alkyne C≡C stretch is a particularly strong Raman scatterer. horiba.comrenishaw.com

In-situ Monitoring of Reaction Progress by FTIR

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the synthesis of allophanates, including this compound. azom.com This method allows researchers to track the concentration of reactants and products by observing changes in the infrared absorption spectrum directly within the reaction vessel. The formation of an allophanate involves the reaction of an isocyanate group (-N=C=O) with a urethane linkage.

The primary spectroscopic marker for this reaction is the strong, sharp absorption band of the asymmetrical N=C=O stretch, which typically appears in the 2250-2285 cm⁻¹ region. As the reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the isocyanate reactant. Concurrently, new absorption bands corresponding to the formation of the allophanate structure appear. The carbonyl (C=O) stretching vibrations of the urethane and allophanate groups are particularly informative, although they can overlap. Quantitative analysis of the evolving spectra allows for the determination of reaction kinetics and endpoints. azom.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 | Decreases |

| Urethane (R-NH-CO-OR') | C=O Stretch | ~1730 - 1700 | Intermediate/Decreases |

| Allophanate | C=O Stretch | ~1720 and ~1685 | Increases |

| Alkyne (-C≡C-H) | C-H Stretch | ~3300 | Remains Constant |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of synthetic compounds like this compound. nih.gov It provides information on the molecular weight, elemental composition, and fragmentation patterns of a molecule, which aids in confirming its identity and structure. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize polymeric and oligomeric species without causing significant fragmentation, allowing for the determination of the molecular ion. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental composition. For this compound (assuming it is formed from a simple monoisocyanate like methyl isocyanate for calculation purposes), HRMS can distinguish its formula from other potential isobaric compounds. The experimentally measured exact mass is compared against the theoretically calculated mass, with a match within a narrow tolerance (e.g., ±5 ppm) providing strong evidence for the proposed structure. nih.govresearchgate.net

| Derivative Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Adduct | Expected m/z in HRMS |

|---|---|---|---|---|

| 1-Pentyn-3-ol, 3-methyl-, N-methylallophanate | C₁₀H₁₆N₂O₃ | 212.1161 | [M+H]⁺ | 213.1239 |

| 1-Pentyn-3-ol, 3-methyl-, N-methylallophanate | C₁₀H₁₆N₂O₃ | 212.1161 | [M+Na]⁺ | 235.1058 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Oligomeric Distributions

| Oligomer (n = number of repeat units) | Structure Representation | Predicted m/z ([M+Na]⁺) |

|---|---|---|

| n = 1 | EndGroup1 - [RepeatUnit] - EndGroup2 | 585.3 |

| n = 2 | EndGroup1 - [RepeatUnit]₂ - EndGroup2 | 753.4 |

| n = 3 | EndGroup1 - [RepeatUnit]₃ - EndGroup2 | 921.5 |

| Note: m/z values are hypothetical, assuming a repeat unit mass of 168.1 Da and specific end groups. The mass of the this compound moiety would be incorporated into one of the end groups or the repeat unit. |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the target compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends primarily on the volatility and thermal stability of the analyte. birchbiotech.com

Gas Chromatography (GC) for Volatile Component Analysis and Purity

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. birchbiotech.com In the context of this compound, GC is primarily used to assess the purity of the volatile starting materials, such as 1-Pentyn-3-ol, 3-methyl-, or to detect and quantify any volatile byproducts formed during the synthesis. libretexts.org The sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com The purity of the final allophanate product itself is less commonly analyzed by GC due to its likely low volatility and potential for thermal degradation at the high temperatures required for elution. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for quantitative purity assessment. youtube.com

| Compound | Retention Time (min) | Peak Area (%) | Status |

|---|---|---|---|

| Solvent (e.g., Hexane) | 2.15 | - | Ignored |

| 1-Pentyn-3-ol, 3-methyl- | 5.88 | 99.6 | Main Component |

| Unknown Impurity 1 | 6.21 | 0.3 | Impurity |

| Unknown Impurity 2 | 7.04 | 0.1 | Impurity |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Stereoisomer Separation

High-Performance Liquid Chromatography is the method of choice for the separation, purification, and analysis of non-volatile or thermally labile compounds like this compound. Separation is achieved based on the analyte's interaction with a stationary phase (column) and a liquid mobile phase.

A critical application of HPLC in this context is the separation of stereoisomers. The precursor, 1-Pentyn-3-ol, 3-methyl-, is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). When this chiral alcohol reacts to form the allophanate, the chirality is retained. If the isocyanate reactant is also chiral, a mixture of diastereomers will be formed. Even if the isocyanate is achiral, the product will be a racemic mixture of enantiomers. HPLC using a chiral stationary phase (CSP) is a powerful technique for resolving these stereoisomers, which is crucial as different stereoisomers can have distinct biological or material properties. nih.govcsfarmacie.cz

| Stereoisomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-1-Pentyn-3-ol, 3-methyl-, allophanate | 12.45 | 50.1 |

| (S)-1-Pentyn-3-ol, 3-methyl-, allophanate | 14.82 | 49.9 |

| Conditions: Chiral Stationary Phase Column; Isocratic Mobile Phase. |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution in Polymeric Products

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for determining the molecular weight distribution (MWD) of polymeric materials derived from "this compound." The formation of allophanate linkages, which can act as branch points in a polymer chain, significantly influences the MWD. acs.org

In the synthesis of polymers involving isocyanates, the reaction of an isocyanate group with a urethane group can lead to the formation of an allophanate linkage. This process can result in the branching and cross-linking of polymer chains. The extent of allophanate formation has a direct impact on the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn).

A higher degree of allophanate formation typically leads to a broadening of the molecular weight distribution. acs.org This is because the branching process creates a more heterogeneous mixture of polymer chains with varying sizes. SEC analysis of such polymers would reveal a shift towards higher molecular weights and a broader peak, indicative of a higher PDI.

Table 1: Representative Molecular Weight Data from SEC Analysis

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Polymer without Allophanate | 15,000 | 30,000 | 2.0 |

This table presents illustrative data to demonstrate the effect of allophanate formation on the molecular weight distribution of a polymer. Actual values would depend on the specific reaction conditions and the concentration of "this compound."

Thermal Analysis Techniques (e.g., DSC, TGA) for Understanding Thermal Stability and Transitions in Derived Materials

Thermal analysis techniques are critical for evaluating the thermal stability and phase transitions of materials derived from "this compound." Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly employed methods in this regard.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers containing allophanate linkages, DSC can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The presence of allophanate crosslinks can influence these transition temperatures. Generally, an increase in crosslink density leads to a higher Tg.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly useful for assessing the thermal stability of allophanate-containing materials. The allophanate linkage is known to be thermally reversible, dissociating back into a urethane and an isocyanate at elevated temperatures, typically in the range of 100-150°C. ebrary.net This dissociation can be observed as a weight loss step in the TGA thermogram. The thermal dissociation of allophanates can occur at temperatures ranging from 150°C to 350°C. google.com

Studies on polyurethanes crosslinked with allophanate groups have shown that while there may not be a direct correlation between the initial decomposition temperature and the concentration of crosslinks, the rate of mass loss can be affected by the crosslinking density. researchgate.net

Table 2: Representative Thermal Properties from DSC and TGA

| Material | Glass Transition (Tg) (°C) | Onset of Decomposition (TGA) (°C) |

|---|---|---|

| Linear Polymer | 50 | 300 |

This table provides typical thermal analysis data for a linear polymer versus one that is crosslinked with allophanate linkages. The specific values for materials derived from "this compound" would need to be determined experimentally.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For "this compound," this method is crucial for verifying its empirical formula and ensuring the purity of the synthesized compound. The technique involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of "this compound" can be calculated from its molecular formula. A comparison between the experimentally determined elemental percentages and the theoretical values provides a confirmation of the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C8H12N2O3)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 48.0% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.0% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.0% |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.0% |

| Total | | | | 184.196 | 100.0% |

This table presents the calculated theoretical elemental composition of the title compound. Experimental results from elemental analysis should closely match these values for a pure sample.

Theoretical and Computational Investigations of 1 Pentyn 3 Ol, 3 Methyl , Allophanate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its stability, reactivity, and physical properties. For 1-Pentyn-3-ol, 3-methyl-, allophanate (B1242929), methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and bonding.

These studies typically involve:

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Computational methods can generate detailed maps of electron density, highlighting regions of high and low electron concentration. This is essential for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the allophanate structure, which are critical for predicting its reaction pathways.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the delocalization of electron density and the stabilization energies associated with donor-acceptor interactions between orbitals, offering a deeper understanding of the covalent and non-covalent forces at play.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule's surface. For the allophanate, this would reveal the electronegative character of the oxygen and nitrogen atoms, which are key sites for intermolecular interactions and subsequent reactions.

These quantum chemical approaches provide a foundational, atom-level description of the molecule's electronic environment, which is essential for interpreting and predicting its chemical behavior.

Computational Modeling of Allophanate Formation Mechanisms and Energetics

The formation of allophanates occurs through the reaction of an isocyanate with a urethane (B1682113). Computational modeling is instrumental in mapping out the precise reaction pathways and determining the energy changes that occur during this transformation. Studies on analogous urethane and allophanate formation reactions provide a model for the specific case involving 1-Pentyn-3-ol, 3-methyl-.

A proposed mechanism for allophanate formation, particularly in an excess of isocyanate, has been investigated using high-accuracy computational methods like the Gaussian-4 multiconfigurational method (G4MP2). researchgate.netnih.gov This research indicates that the allophanate can act as an intermediate in a two-step mechanism for urethane formation when isocyanate is in excess. nih.gov

The key energetic steps are:

Transition State 1 (TS1): The formation of the allophanate intermediate proceeds through a six-centered transition state. The calculated reaction barrier for this step is approximately 62.6 kJ/mol. nih.gov

Transition State 2 (TS2): The subsequent cleavage of a C-N bond in the allophanate, leading to the release of isocyanate and the formation of a urethane, occurs via a lower-lying transition state with a barrier of about 49.0 kJ/mol relative to the initial reactants. nih.gov

These computational findings are often validated by comparing the calculated Arrhenius activation energies with those determined experimentally, for instance, through HPLC techniques, showing good agreement between theory and experiment. nih.gov

| Reaction Step | Description | Calculated Reaction Barrier (kJ/mol) |

|---|---|---|

| Step 1 | Formation of allophanate intermediate via a six-centered transition state | 62.6 |

| Step 2 | Cleavage of allophanate C-N bond to form urethane and release isocyanate | 49.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 1-Pentyn-3-ol, 3-methyl-, allophanate is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different energy and geometry.

Conformational Analysis: Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. This process identifies the low-energy, stable conformers that are most likely to exist at a given temperature. The results of such an analysis are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its behavior. These simulations can reveal the flexibility of the molecular structure, the timescales of conformational changes, and how the molecule interacts with a solvent environment. For the allophanate, MD could be used to study its solubility and diffusion characteristics in different media.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which are invaluable for the identification and characterization of newly synthesized compounds. By calculating these properties for a proposed structure like this compound, the results can be directly compared with experimental spectra to confirm its identity.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. These correspond to the absorption peaks in an IR spectrum. Specific vibrational modes associated with functional groups like the C=O (carbonyl), N-H, and C≡C (alkyne) bonds would be predicted, serving as a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted shifts with experimental data is a standard method for structure verification.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating bond dissociation energies, which can suggest likely fragmentation patterns upon ionization in a mass spectrometer.

Structure-Property Relationships through Computational Approaches

A primary goal of computational investigation is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, computational approaches can connect its calculated electronic and structural features to its expected chemical behavior.

For example, the reactivity of the allophanate linkage can be understood by examining the calculated properties from quantum chemical studies. The partial positive charge on the carbonyl carbons (calculated via population analysis) makes them susceptible to nucleophilic attack, while the acidity of the N-H protons can be estimated from the calculated charge on the nitrogen and hydrogen atoms. These intrinsic electronic features, derived from computation, provide a rational basis for predicting the molecule's stability and its potential to engage in further reactions, such as cross-linking in polymer systems. By correlating these computed parameters with experimental observations for a series of related compounds, robust quantitative structure-property relationships (QSPR) can be developed.

Advanced Material Science Applications and Research Horizons

Application in Polymer Chemistry, Particularly Polyurethanes

The allophanate (B1242929) group is a key structural feature for modifying the architecture and properties of polyurethane materials. Allophanates are formed from the reaction between an isocyanate group (-NCO) and a urethane (B1682113) linkage (-NH-CO-O-). ebrary.net This reaction is typically promoted by excess isocyanate and elevated temperatures. ebrary.net The incorporation of structures derived from 3-methyl-1-pentyn-3-ol (B165628) into polyurethane networks can leverage allophanate chemistry to create materials with enhanced characteristics.

Formation of Allophanate-Based Crosslinked Networks and Branching Points

Allophanate linkages act as crucial branching or crosslinking points within a polymer matrix. ebrary.net When a diol, such as the precursor 3-methyl-1-pentyn-3-ol, reacts with a diisocyanate, it forms linear polyurethane chains. If an excess of diisocyanate is used, the isocyanate groups can further react with the N-H bond of the newly formed urethane groups, creating thermally reversible allophanate crosslinks. ebrary.net This conversion of a linear chain to a branched or network structure significantly alters the polymer's macroscopic properties. researchgate.net

The industrial approach to polyurethane synthesis often involves formulating reactant concentrations to optimize the number of allophanate linkages, thereby achieving the desired degree of crosslinking for specific final properties. ebrary.net The use of a molecule like 3-methyl-1-pentyn-3-ol introduces the potential to form these networks while simultaneously embedding a reactive alkyne group for subsequent functionalization.

Influence on Mechanical Properties and Network Density of Polymeric Materials

The formation of allophanate crosslinks has a profound impact on the mechanical and thermal properties of polyurethanes by increasing the network density of the material. researchgate.netias.ac.in A higher crosslink density generally leads to a more rigid material with improved thermal stability. researchgate.netias.ac.in For instance, studies on polyurethanes crosslinked with allophanate and isocyanurate groups have shown that the rate of mass loss during thermal degradation decreases as the crosslinking density increases. researchgate.net

The introduction of these crosslinks enhances properties such as hardness and tensile strength. ias.ac.in However, this often comes at the cost of reduced flexibility, as evidenced by a lower elongation at break. ias.ac.in For example, rigid polyurethanes with higher crosslink density exhibit greater hardness and chemical stability compared to more flexible, tough polyurethanes. ias.ac.in The slow, gradual formation of allophanates upon cooling over several days can also contribute to the maturation of polyurethane tensile properties. ebrary.net

Table 1: Expected Influence of Allophanate Crosslinking on Polyurethane Properties

| Property | Effect of Increased Allophanate Crosslinking |

| Network Density | Increase researchgate.net |

| Hardness | Increase ias.ac.in |

| Tensile Strength | Increase |

| Thermal Stability | Increase researchgate.netias.ac.in |

| Elongation at Break | Decrease ias.ac.in |

| Chemical Resistance | Increase ias.ac.in |

Development of Segmented Polyurethanes with Tailored Properties

Segmented polyurethanes are a class of thermoplastic elastomers composed of alternating soft and hard segments. This two-phase microstructure imparts a unique combination of elasticity and strength. researchgate.net The soft segments are typically derived from long-chain polyols, while the hard segments are formed from diisocyanates and short-chain diol extenders. researchgate.net

Development of Functional Polymeric Materials via Alkyne Conjugation

The terminal alkyne group (a propargyl group) in 1-Pentyn-3-ol, 3-methyl-, allophanate is a versatile functional handle for post-polymerization modification. This functionality is particularly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are known for their high selectivity, mild reaction conditions, and high yields. mdpi.comresearchgate.net

Incorporation into Hybrid Organic-Inorganic Materials (e.g., MOFs)

The development of hybrid organic-inorganic materials offers a pathway to combine the advantageous properties of both material classes. Metal-Organic Frameworks (MOFs) are porous, crystalline materials built from metal clusters and organic ligands. mdpi.com Polyurethanes functionalized with the pendant alkyne groups from 3-methyl-1-pentyn-3-ol could be covalently grafted onto the surface of or integrated into the structure of azide-modified inorganic materials, including MOFs or silica (B1680970) nanoparticles.

This covalent linkage, potentially formed via click chemistry, would create a robust hybrid material. Such materials could exhibit the mechanical flexibility and processability of the polyurethane component along with the high surface area, catalytic activity, or specific adsorption properties of the inorganic component. This approach opens research avenues for creating advanced membranes, sensors, or catalytic systems.

Synthesis of Propargyl-Terminated Polymers

Utilizing 3-methyl-1-pentyn-3-ol as a monofunctional alcohol in a polymerization reaction allows for the synthesis of propargyl-terminated polymers. mdpi.comresearchgate.net In polyurethane synthesis, it can act as a chain terminator, controlling the molecular weight and leaving a reactive alkyne group at the end of the polymer chain.

These propargyl-terminated polymers are valuable precursors for a wide range of applications. mdpi.com They can be readily functionalized by attaching various molecules, including biomolecules, fluorescent dyes, or other polymer chains, through efficient click reactions. researchgate.net This methodology is a powerful tool for creating well-defined, functional materials for biomedical applications, coatings, and advanced adhesives. mdpi.com

Role as an Intermediate in Multi-step Organic Synthesis of Complex Molecules

The unique bifunctional nature of this compound—possessing both an allophanate group and a terminal alkyne—positions it as a versatile intermediate in the synthesis of complex organic molecules. The allophanate linkage is formed from the reaction of the parent alcohol (3-methyl-1-pentyn-3-ol) with an isocyanate, which then reacts with another isocyanate molecule. researchgate.netgoogle.com This formation is itself an intermediate step that can be controlled and is known to be reversible under thermal conditions. researchgate.net

The true synthetic utility, however, lies in the reactivity of the terminal alkyne group. Alkynes are foundational building blocks in organic chemistry, enabling the construction of intricate molecular architectures through a variety of powerful coupling reactions. rawsource.comwikipedia.orgnih.gov The presence of this group in this compound would allow it to serve as a linchpin, connecting different molecular fragments.

Key synthetic transformations where an alkynyl allophanate could be a critical intermediate include:

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC) reactions. This highly efficient and specific reaction could be used to attach the allophanate-containing molecule to polymers, biomolecules, or surfaces functionalized with azide (B81097) groups. oup.com

Sonogashira Coupling: This palladium-copper catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. oup.comnih.gov This would allow for the direct attachment of aromatic or unsaturated systems to the allophanate structure, building molecular complexity.

Other Metal-Catalyzed Reactions: The alkyne can participate in a host of other transformations, including hydrofunctionalization, cyclization, and metathesis reactions, providing numerous pathways to diverse and complex products. nih.gov

By leveraging the alkyne as a reactive handle, chemists could incorporate the allophanate moiety into a larger molecule, which could then be subjected to further transformations or possess specific properties conferred by the allophanate group.

Table 1: Potential Synthetic Applications of the Alkyne Group

| Reaction Type | Catalyst/Reagents | Bond Formed | Application |

| Alkyne-Azide Cycloaddition (Click Chemistry) | Cu(I) salts | C-N (Triazole ring) | Conjugation to biomolecules, polymer functionalization. |

| Sonogashira Coupling | Pd and Cu catalysts | C-C (sp-sp2) | Synthesis of conjugated systems, functional materials. |

| Meyer-Schuster Rearrangement | Acid catalyst | C=O (α,β-unsaturated carbonyl) | Rearrangement to form new carbonyl-containing compounds. wikipedia.org |

| Oxidative Coupling (e.g., Glaser) | Cu salts, O2 | C-C (sp-sp) | Formation of symmetric diynes and polyynes. oup.com |

Exploration in Biochemical Pathways and Enzymatic Transformations Related to Allophanate Metabolism

While there is no documented evidence of this compound in natural biological systems, the allophanate functional group is a known substrate in specific metabolic pathways. nih.gov The primary enzyme responsible for its breakdown is allophanate hydrolase (AH) . nih.govnih.gov This enzyme catalyzes the hydrolysis of allophanate into two molecules of ammonia (B1221849) and two molecules of carbon dioxide (or bicarbonate). nih.gov

The allophanate hydrolase pathway is critical in several biological contexts:

Urea (B33335) Utilization: In many fungi, algae, and bacteria, urea is used as a nitrogen source. It is first carboxylated to form allophanate, which is then hydrolyzed by allophanate hydrolase to release usable ammonia. nih.gov

Herbicide Degradation: A significant environmental pathway involves the microbial degradation of s-triazine herbicides. These compounds are broken down through a series of steps that ultimately yield allophanate, which is then detoxified and assimilated via the allophanate hydrolase enzyme. nih.gov

The activity of allophanate hydrolase is highly specific to the allophanate structure. Research has shown that the enzyme consists of two domains that catalyze sequential reactions to break down the molecule. nih.gov If a synthetic compound like this compound were introduced into a biological system containing this enzyme, it is plausible that it would be recognized as a substrate. The enzymatic hydrolysis would cleave the allophanate group, likely releasing the parent alcohol, 3-methyl-1-pentyn-3-ol, along with ammonia and CO2. This makes the allophanate group a potential "pro-drug" or "pro-reagent" moiety, where the active alcohol could be released under specific enzymatic conditions.

Table 2: Allophanate Hydrolase (AH) Pathway

| Organism Type | Pathway | Substrate | Enzyme | Products | Biological Significance |

| Bacteria, Fungi, Algae | Urea Metabolism | Allophanate (from Urea) | Allophanate Hydrolase | NH₃ + CO₂ | Nitrogen assimilation. nih.gov |

| Soil Bacteria | Herbicide Degradation | Allophanate (from s-Triazines) | Allophanate Hydrolase | NH₃ + CO₂ | Detoxification and nutrient cycling. nih.gov |

Design of Novel Monomers and Precursors for Advanced Polymer Architectures

The structure of this compound is particularly intriguing from a polymer science perspective, suggesting its use as a multifunctional monomer or precursor for creating advanced polymer architectures. Allophanate linkages are well-known in polyurethane chemistry as a means of introducing branches or cross-links into a polymer network. researchgate.nettue.nl Concurrently, alkyne-functionalized monomers are increasingly used to synthesize polymers with precisely controlled structures and functionalities. researchgate.netmdpi.com

A hypothetical monomer based on this compound could offer a unique combination of features:

Branching Point: The allophanate group itself, formed from a urethane and an additional isocyanate, acts as a natural branching point in polyurethane synthesis. This can be used to increase the cross-link density and modify the mechanical properties of the resulting material. tue.nl

Post-Polymerization Modification: The pendant terminal alkyne group serves as a highly specific reactive site for post-polymerization modification. After the main polymer backbone is formed, the alkyne groups can be functionalized using efficient reactions like thiol-yne or alkyne-azide click chemistry. researchgate.netacs.orgnih.gov This allows for the covalent attachment of various functional moieties, such as:

Hydrophilic side chains to create amphiphilic polymers.

Bioactive molecules for biomedical applications.

Photosensitive groups for creating photo-cross-linkable materials. researchgate.netacs.orgnih.gov

Advanced Network Formation: The alkyne groups can be used as sites for a secondary cross-linking reaction, creating dual-cured or interpenetrating polymer networks with tailored properties. For example, a polyurethane network could be formed initially, followed by a UV-triggered thiol-yne cross-linking of the pendant alkyne groups. researchgate.net

The use of such a monomer could enable the design of complex polymer architectures like hyperbranched polymers, star polymers, and functional polymer networks that are not easily accessible through traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.